molecular formula C9H6Cl2N2O3 B2563130 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride CAS No. 1322604-90-9

7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride

Cat. No. B2563130
CAS RN: 1322604-90-9
M. Wt: 261.06
InChI Key: PHPYEEIYNHBLAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride” is a derivative of 4-oxo-4H-pyrido[1,2-a]pyrimidine . It is a part of a new series of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives containing 1,3,4-oxadiazole and 1,3,4-thiadiazole rings . The molecular formula of the compound is C8H4ClN3O3 .


Synthesis Analysis

The synthesis of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives, including “7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride”, involves a cascade reaction of aldehydes, malanonitrile, and 2-aminopyridine . This procedure has the advantages of good yields, easy work-up, and benign environment-friendly character .


Molecular Structure Analysis

The cation of the salt is almost co-planar as evidenced by the two conjugated rings with a dihedral angle of only 0.230° and the C8–N2–C4–N1, Cl2–C2–C3–O1, and C9–C1–C2–C3 torsion angles of −180.0 (3), 3.5 (5), and 177.1 (4)°, respectively .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can participate in a catalytic photoredox C−H arylation process . The proposed photocatalytic cycle is analogous to that proposed previously for closely related photoredox C−H arylations with aryl diazonium salts as aryl radical sources .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C8H4ClN3O3 and an average mass of 225.589 Da . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.

Scientific Research Applications

Therapeutic Potential

Pyrido[1,2-a]pyrimidines, the class of compounds to which “7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride” belongs, have shown significant therapeutic interest . They have been used as building blocks for applications in medicinal chemistry and bioorganic chemistry .

Antimicrobial Activity

Some derivatives of pyrido[1,2-a]pyrimidines have shown good antimicrobial potential . This suggests that “7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride” could potentially be used in the development of new antimicrobial agents.

Anti-HIV Activity

Compounds related to “7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride” have been screened for potential inhibitory activity against HIV integrase . This indicates a potential application in the treatment of HIV.

Use in Catalytic Photoredox C−H Arylation

“7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride” and related compounds have been used in catalytic photoredox C−H arylation . This method has a broad substrate scope and represents a metal-free alternative for the synthesis of various heterocyclic systems.

Fluorescent Sensing and Labeling

Many of these heterocyclic systems, including pyrido[1,2-a]pyrimidines, are fluorescent, making them suitable for fluorescent sensing and labeling .

Cardiovascular Therapeutics

Pyrido[1,2-a]pyrimidines are associated with cardiovascular therapeutics . Therefore, “7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride” could potentially be used in the development of cardiovascular drugs.

Antitumor Agents

Pyrido[1,2-a]pyrimidines are also associated with antitumor therapeutics . This suggests that “7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride” could be used in the development of new antitumor agents.

Anti-Inflammatory Agents

Finally, pyrido[1,2-a]pyrimidines are associated with anti-inflammatory agents . This indicates a potential application of “7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride” in the treatment of inflammatory conditions.

Mechanism of Action

While the specific mechanism of action for “7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride” is not mentioned in the search results, similar compounds have been evaluated for their in vitro anti-HIV-1 activity . Molecular docking studies showed that these compounds bind into the active site of HIV-1 integrase such that the keto oxygen atom at position C-4 and nitrogen atom of thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion .

properties

IUPAC Name

7-chloro-4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O3.ClH/c10-5-1-2-7-11-3-6(9(14)15)8(13)12(7)4-5;/h1-4H,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHPYEEIYNHBLAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=O)N2C=C1Cl)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.